

Comparative Analysis of Brigatinib, a Second-Generation ALK Inhibitor

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Compound of Interest					
Compound Name:	ALK-IN-22				
Cat. No.:	B15578003	Get Quote			

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of brigatinib, a second-generation Anaplastic Lymphoma Kinase (ALK) inhibitor. Due to the absence of publicly available information on a compound designated "ALK-IN-22," this guide will focus on brigatinib's performance in relation to other well-characterized ALK inhibitors, providing a valuable reference for researchers in oncology and drug development.

Introduction to ALK and ALK Inhibitors

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development of the nervous system.[1] In several cancers, particularly non-small cell lung cancer (NSCLC), chromosomal rearrangements can lead to the creation of fusion genes, such as EML4-ALK.[2] This fusion results in a constitutively active ALK protein that drives uncontrolled cell proliferation and survival by activating downstream signaling pathways like PI3K/AKT, RAS/ERK, and JAK/STAT.[3]

ALK inhibitors are a class of targeted therapies that function by binding to the ATP-binding pocket of the ALK kinase domain, thereby blocking its activity and downstream signaling.[1] This targeted approach has revolutionized the treatment of ALK-positive cancers.[1]

Brigatinib: A Second-Generation ALK Inhibitor



Brigatinib (formerly AP26113) is a potent, orally bioavailable, second-generation ALK inhibitor. It was designed to be active against both wild-type ALK and a wide range of resistance mutations that can emerge during treatment with the first-generation inhibitor, crizotinib.

Mechanism of Action

Brigatinib is a dual inhibitor of ALK and Epidermal Growth Factor Receptor (EGFR).[3] It exerts its therapeutic effect by inhibiting ALK autophosphorylation, which in turn blocks the activation of key downstream signaling proteins, including STAT3, AKT, ERK1/2, and S6.[3] This disruption of signaling cascades ultimately leads to the inhibition of cancer cell proliferation and survival.[3]

Comparative Data

The following tables summarize key quantitative data for brigatinib in comparison to a first-generation (Crizotinib) and a third-generation (Lorlatinib) ALK inhibitor. This data highlights the evolution of ALK inhibitors in terms of potency and their ability to overcome resistance.

Table 1: In Vitro Potency against Wild-Type and Mutant

ALK						
Compound	Generation	ALK (Wild- Type) IC50 (nM)	ALK L1196M IC50 (nM)	ALK G1202R IC ₅₀ (nM)		
Crizotinib	First	24	49	319		
Brigatinib	Second	10	23	196		
Lorlatinib	Third	1	6	18		

Data compiled from published literature. IC₅₀ values can vary between different assays and cell lines.

Table 2: Clinical Efficacy in ALK-Positive NSCLC



Compound	Generation	Median Progression-Free Survival (PFS) in Crizotinib- Resistant Patients (months)	Objective Response Rate (ORR) in Crizotinib- Resistant Patients (%)
Brigatinib	Second	16.7	55
Lorlatinib	Third	6.9	48

Clinical trial data can vary based on patient population and study design.

Experimental Protocols In Vitro Kinase Assay (General Protocol)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific kinase.

Materials:

- Recombinant human ALK kinase domain
- Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
- ATP (Adenosine triphosphate)
- Substrate peptide (e.g., a synthetic peptide with a tyrosine residue)
- Test compound (e.g., brigatinib) serially diluted in DMSO
- Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
- Microplate reader

Procedure:



- Prepare a reaction mixture containing the recombinant ALK enzyme and the substrate peptide in the kinase buffer.
- Add serial dilutions of the test compound to the wells of a microplate.
- Initiate the kinase reaction by adding ATP to each well.
- Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
- Stop the reaction and measure the amount of product formed (phosphorylated substrate) or ATP consumed using a suitable detection method.
- Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
- Determine the IC₅₀ value, which is the concentration of the inhibitor that reduces the kinase activity by 50%, by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay (General Protocol)

Objective: To determine the effect of a compound on the proliferation of cancer cells.

Materials:

- ALK-positive cancer cell line (e.g., H3122)
- Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
- Test compound (e.g., brigatinib) serially diluted in DMSO
- Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
- Microplate reader

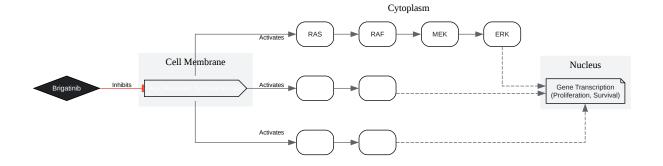
Procedure:

 Seed the ALK-positive cancer cells into a 96-well microplate and allow them to adhere overnight.



- Treat the cells with serial dilutions of the test compound.
- Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
- Add the cell viability reagent to each well according to the manufacturer's instructions.
- Measure the luminescence, which is proportional to the number of viable cells.
- Calculate the percentage of cell viability relative to untreated control cells.
- Plot the percentage of cell viability against the logarithm of the compound concentration and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).

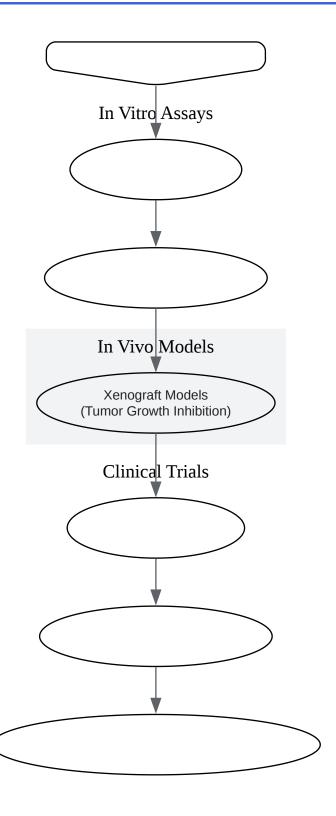
Signaling Pathway and Experimental Workflow Diagrams



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Caption: ALK signaling pathway and the inhibitory action of brigatinib.





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Caption: General experimental workflow for ALK inhibitor development.



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